molecular formula C17H22N2O6 B1607716 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid CAS No. 959577-92-5

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1607716
M. Wt: 350.4 g/mol
InChI Key: MMSLRHMTRUSAAU-RISCZKNCSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of a related compound, showcasing the pyrrolidine ring's conformation and interactions, provide insights into the stereochemistry and potential reactivity of similar compounds. For instance, a study on N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline demonstrates the conformational aspects of the pyrrolidine ring and its interaction with adjacent groups, potentially relevant to understanding the chemical behavior and applications of the compound of interest (Rajalakshmi et al., 2013).

Chemical Properties and Reactivity

  • Research on the oxidative transformations facilitated by specific reagents provides a foundation for understanding the reactivity of nitrobenzyl and pyrrolidine-containing compounds. For example, the study on the oxidative capabilities of tetrakis(pyridine)silver(II) peroxodisulfate indicates its potential in transforming aromatic aldehydes to carboxylic acids and other functional group transformations, which could be relevant for modifying or synthesizing derivatives of the initial compound (Firouzabadi et al., 1992).

Application in Material Science

  • Studies on the synthesis and properties of polymers based on specific functional groups, such as ether-carboxylic acids or amine derivatives, highlight the potential application of similar structural motifs in developing new polymeric materials with desirable thermal and mechanical properties. This could suggest applications in material science for derivatives of the mentioned compound, especially in creating polymers with specific mechanical or thermal characteristics (Hsiao et al., 2000).

Advanced Chemical Synthesis

  • Research on new methods for preparing specific chemical derivatives, such as N(α)-tert-butoxycarbonyl-S-3-nitro-2-pyridinesulfenyl derivatives, showcases innovative approaches to synthesizing structurally complex compounds. This could provide insights into methodologies for synthesizing or modifying compounds like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid" with specific functional groups for research or industrial purposes (Ueki et al., 1994).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It also involves detailing the safety measures that should be taken when handling the compound.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-11(9-14(18)15(20)21)8-12-6-4-5-7-13(12)19(23)24/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSLRHMTRUSAAU-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376024
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

959577-92-5
Record name (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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